1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea
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Overview
Description
1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzyl groups and a 2,6-di(propan-2-yl)phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea typically involves the reaction of benzylamine with 2,6-di(propan-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which subsequently rearranges to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea has found applications in various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea
- 1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea
- 1,1-Dibenzyl-3-(2,6-diphenylphenyl)urea
Uniqueness
1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea is unique due to the presence of the 2,6-di(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
53099-46-0 |
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Molecular Formula |
C27H32N2O |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
1,1-dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C27H32N2O/c1-20(2)24-16-11-17-25(21(3)4)26(24)28-27(30)29(18-22-12-7-5-8-13-22)19-23-14-9-6-10-15-23/h5-17,20-21H,18-19H2,1-4H3,(H,28,30) |
InChI Key |
BHIRVABQHKLDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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